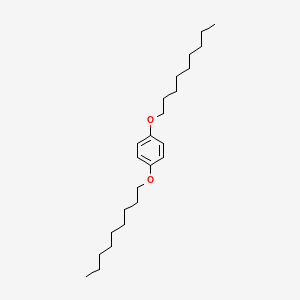
1,4-Bis(nonyloxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(nonyloxy)benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with two nonyloxy groups at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Bis(nonyloxy)benzene can be synthesized through the Williamson ether synthesis. This method involves the reaction of 1,4-dihydroxybenzene with nonyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions: 1,4-Bis(nonyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding dihydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated benzene derivatives.
科学研究应用
1,4-Bis(nonyloxy)benzene has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of liquid crystals and polymers with unique optical and electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
作用机制
The mechanism of action of 1,4-Bis(nonyloxy)benzene involves its interaction with molecular targets through its aromatic and ether functionalities. The compound can participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions and the nature of the substituents on the benzene ring.
相似化合物的比较
1,4-Bis(decyloxy)benzene: Similar in structure but with decyloxy groups instead of nonyloxy groups.
1,4-Bis(octyloxy)benzene: Contains octyloxy groups, leading to different physical and chemical properties.
1,4-Bis(hexyloxy)benzene: Features hexyloxy groups, which affect its solubility and reactivity.
Uniqueness: 1,4-Bis(nonyloxy)benzene is unique due to its specific nonyloxy substituents, which impart distinct solubility, reactivity, and potential applications compared to its analogues. The length of the nonyl chain influences the compound’s physical properties, making it suitable for specific applications in materials science and organic synthesis.
属性
分子式 |
C24H42O2 |
|---|---|
分子量 |
362.6 g/mol |
IUPAC 名称 |
1,4-di(nonoxy)benzene |
InChI |
InChI=1S/C24H42O2/c1-3-5-7-9-11-13-15-21-25-23-17-19-24(20-18-23)26-22-16-14-12-10-8-6-4-2/h17-20H,3-16,21-22H2,1-2H3 |
InChI 键 |
IFQZOJUOHOVNDX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


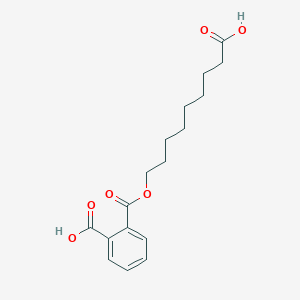
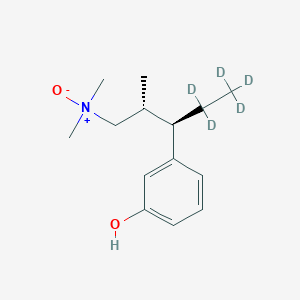
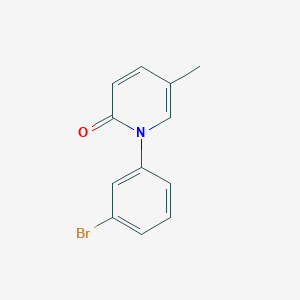
![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B13404172.png)
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine [Aprepitant-M2]](/img/structure/B13404191.png)
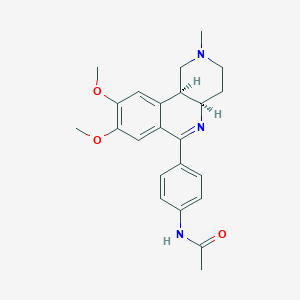
![2-(3,4-Dimethoxyphenyl)-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13404211.png)
![2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13404213.png)
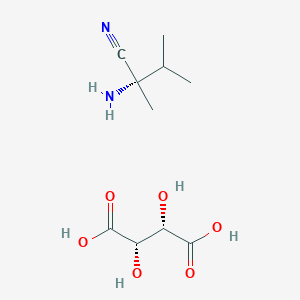
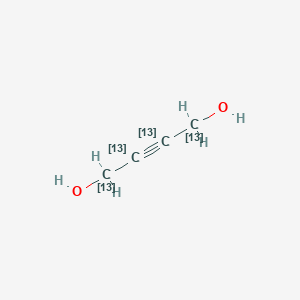
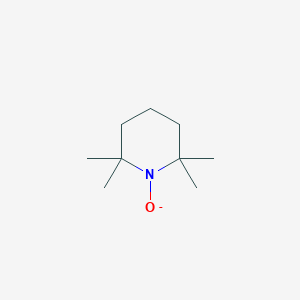
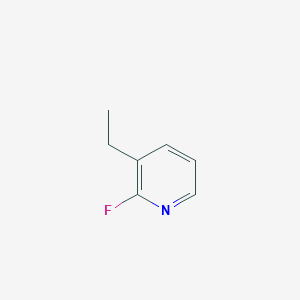
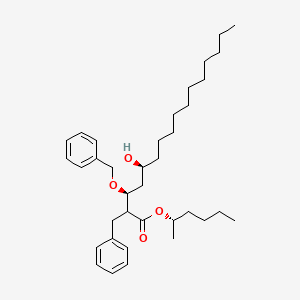
![2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-yl]-1,4-dihydronaphthalene-1,4-dione](/img/structure/B13404245.png)
